molecular formula C24H30O6 B12802324 p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate CAS No. 33926-43-1

p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate

Katalognummer: B12802324
CAS-Nummer: 33926-43-1
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: JGIGIJOKCRRGDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate: is an aromatic ester compound with the molecular formula C24H30O6. This compound is known for its unique structural properties and is often used in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate typically involves the esterification of p-hexyloxyphenol with p-butoxycarbonyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization from a suitable solvent such as ethyl acetate .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate is used as a precursor in the synthesis of liquid crystalline materials. These materials have applications in display technologies and optical devices .

Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other complex organic compounds .

Wirkmechanismus

The mechanism of action of p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The aromatic ester group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

  • p-Butoxyphenyl p-hexyloxybenzoate
  • p-Hexyloxyphenyl p-octyloxybenzoate
  • p-Hexyloxyphenyl p-decyloxybenzoate

Comparison: p-Hexyloxyphenyl p-butoxycarbonyloxybenzoate is unique due to its specific ester linkage and the length of its alkyl chains. Compared to p-butoxyphenyl p-hexyloxybenzoate, it has a different arrangement of alkyl groups, which can influence its physical and chemical properties. The longer alkyl chains in p-hexyloxyphenyl p-octyloxybenzoate and p-hexyloxyphenyl p-decyloxybenzoate can result in different solubility and melting points .

Eigenschaften

CAS-Nummer

33926-43-1

Molekularformel

C24H30O6

Molekulargewicht

414.5 g/mol

IUPAC-Name

(4-hexoxyphenyl) 4-butoxycarbonyloxybenzoate

InChI

InChI=1S/C24H30O6/c1-3-5-7-8-18-27-20-13-15-21(16-14-20)29-23(25)19-9-11-22(12-10-19)30-24(26)28-17-6-4-2/h9-16H,3-8,17-18H2,1-2H3

InChI-Schlüssel

JGIGIJOKCRRGDY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.